Coronaric acid
Description
Historical Context and Initial Discoveries of Coronaric Acid
The initial isolation of this compound is credited to its discovery in the seed oil of Chrysanthemum coronarium, from which its name is derived. aocs.org Since this first finding, this compound has been identified in various other plant species. For instance, it is found in the seed oils of plants from the sunflower family, such as Helianthus annuus and Xeranthemum annuum. wikipedia.orgchemicalbook.com Notably, the concentration of this compound can vary significantly between species, with reports of up to 8% in Xeranthemum annuum and 16.9% in Lactuca sativa. aocs.org Interestingly, the presence of this compound in sunflower seeds has been observed to increase after prolonged storage. aocs.org Beyond the plant kingdom, this compound is also synthesized by various mammalian species, including humans. wikipedia.org In mammals, it is formed through the metabolic conversion of linoleic acid by cytochrome P450 (CYP) epoxygenase enzymes. wikipedia.org
Nomenclature and Isomeric Considerations of this compound
This compound is chemically known as a mono-unsaturated, epoxide derivative of the di-unsaturated fatty acid, linoleic acid. wikipedia.org Its systematic IUPAC name is 8-[3-[(Z)-oct-2-enyl]oxiran-2-yl]octanoic acid. wikipedia.org It is also commonly referred to as 9,10-epoxy-12Z-octadecenoic acid or by the abbreviation 9(10)-EpOME, which stands for Epoxy-Octadeca-MonoEnoic acid. wikipedia.org When it is formed or studied in mammals, it is often termed leukotoxin. wikipedia.org
A critical aspect of this compound's chemistry is its existence as a mixture of two optically active isomers, or enantiomers. wikipedia.org These isomers are distinguished by the spatial arrangement of the epoxide group. The two stereoisomers are:
(9R,10S)-9,10-epoxy-12(Z)-octadecenoic acid, also denoted as (+)-coronaric acid. wikipedia.orgchemicalbook.com
(9S,10R)-9,10-epoxy-12(Z)-octadecenoic acid, also denoted as (-)-coronaric acid. wikipedia.org
The formation of these isomers is not always a 50/50 split. In mammalian systems, cytochrome P450 enzymes, such as CYP2C9, metabolize linoleic acid to produce both the (+) and (-) enantiomers of this compound. wikipedia.org These enzymes can also act on the other double bond in linoleic acid, leading to the formation of another pair of isomers known as vernolic acid (12,13-epoxy-9(Z)-octadecenoic acid). wikipedia.orgwikipedia.org
Significance of this compound within Lipidomics and Eicosanoid Research
This compound holds a significant position within the fields of lipidomics and eicosanoid research due to its role as a signaling molecule and its involvement in various physiological and pathological processes. Lipidomics, the large-scale study of lipids, has increasingly focused on the diverse functions of oxidized lipids like this compound. nih.govnih.gov These molecules are no longer viewed as simple byproducts of cellular metabolism but as active participants in cell signaling and the regulation of inflammation. nih.goversnet.org
Eicosanoids are a class of signaling molecules derived from 20-carbon polyunsaturated fatty acids, with arachidonic acid being a primary precursor. researchgate.net While this compound is derived from the 18-carbon linoleic acid, it is closely related to the eicosanoid family in its function as a bioactive lipid. wikipedia.orgwikipedia.org The cytochrome P450 pathway that produces this compound also generates a variety of other epoxy, hydroxy, and dihydroxy derivatives from fatty acids, which are collectively studied within the broader context of eicosanoid-like signaling molecules. researchgate.net
Research has highlighted the role of this compound and its metabolites in regulating vascular tone, homeostasis, and blood pressure. gerli.com The conversion of this compound to its corresponding diols by soluble epoxide hydrolase is a key metabolic step that appears to be critical for its biological activity. wikipedia.org The study of such pathways is a central theme in lipidomics, aiming to understand how the balance between different lipid species contributes to health and disease. nih.govrsc.org Furthermore, the association of various eicosanoids and related lipid metabolites with conditions like pulmonary hypertension and coronary artery disease underscores the importance of understanding the role of compounds like this compound in cardiovascular health. ersnet.orgmdpi.commdpi.com
Data Tables
Table 1: Nomenclature and Identifiers for this compound
| Attribute | Value |
|---|---|
| IUPAC Name | 8-[3-[(Z)-oct-2-enyl]oxiran-2-yl]octanoic acid wikipedia.org |
| Other Names | 9,10-Epoxy-12Z-octadecenoic acid, 9(10)-EpOME, Leukotoxin wikipedia.org |
| CAS Number (racemate) | 16833-56-0 wikipedia.org |
| Chemical Formula | C18H32O3 wikipedia.org |
| Molar Mass | 296.451 g·mol−1 wikipedia.org |
| PubChem CID (racemate) | 6246154 wikipedia.org |
Table 2: Isomers of this compound
| Isomer Name | Stereochemistry | Common Name |
|---|---|---|
| (+)-Coronaric acid | (9R,10S) wikipedia.org | (+)-enantiomer |
| (-)-Coronaric acid | (9S,10R) wikipedia.org | (-)-enantiomer |
Table 3: Plant Sources of this compound
| Plant Species | Family | Reported Concentration |
|---|---|---|
| Chrysanthemum coronarium aocs.org | Asteraceae | Not specified |
| Helianthus annuus (Sunflower) aocs.orgwikipedia.org | Asteraceae | 2% (after prolonged storage) aocs.org |
| Xeranthemum annuum aocs.org | Asteraceae | 8% aocs.org |
| Lactuca sativa (Lettuce) aocs.org | Asteraceae | 16.9% aocs.org |
| Acacia species aocs.org | Fabaceae | 3.5% - 6.8% aocs.org |
| Bernardia pulchella gerli.com | Euphorbiaceae | 91% gerli.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C18H32O3 |
|---|---|
Molecular Weight |
296.4 g/mol |
IUPAC Name |
8-[3-[(Z)-oct-2-enyl]oxiran-2-yl]octanoic acid |
InChI |
InChI=1S/C18H32O3/c1-2-3-4-5-7-10-13-16-17(21-16)14-11-8-6-9-12-15-18(19)20/h7,10,16-17H,2-6,8-9,11-15H2,1H3,(H,19,20)/b10-7- |
InChI Key |
FBUKMFOXMZRGRB-YFHOEESVSA-N |
SMILES |
CCCCCC=CCC1C(O1)CCCCCCCC(=O)O |
Isomeric SMILES |
CCCCC/C=C\CC1C(O1)CCCCCCCC(=O)O |
Canonical SMILES |
CCCCCC=CCC1C(O1)CCCCCCCC(=O)O |
physical_description |
Solid |
Synonyms |
cytotoxin C (Pasteurella haemolytica) leucotoxins leukotoxin LTX, Actinobacillus actinomycetemcomitans |
Origin of Product |
United States |
Occurrence and Distribution of Coronaric Acid in Biological Systems
Natural Occurrence of Coronaric Acid in Plant Species
This compound is notably present in the seed oils of a variety of plants, particularly within the Asteraceae (or Compositae) family.
Identification in Seed Oils of Various Plant Families
The discovery of this compound is intrinsically linked to the Chrysanthemum coronarium, from which it derives its name. researchgate.netd-nb.info It was first identified in the seed oil of this plant. researchgate.netresearchgate.net Subsequent research has confirmed its presence in other members of the Asteraceae family, including Helianthus annuus (sunflower) and Xeranthemum annuum. researchgate.netwikipedia.orgregulations.gov The compound has also been detected in the seed oils of Helichrysum species, Aster alpinus, Artemisia absinthium, Lactuca scariola, Lactuca sativa, and Siegesbeckia orientalis. researchgate.netresearchgate.net Beyond the Asteraceae family, this compound has been identified in species of the Fabaceae family, such as various Acacia and Albizia species. researchgate.netresearchgate.net
Comparative Analysis of this compound Content in Different Plant Sources
The concentration of this compound in seed oils varies significantly among different plant species. For instance, Xeranthemum annuum seed oil contains approximately 8% this compound. regulations.govaocs.org In Chrysanthemum coronarium, the content is reported to be around 14%. regulations.gov Studies on various Acacia species have shown this compound levels ranging from 3.1% to 6.2%, with some Acacia arabica varieties containing even higher amounts of 7-9%. researchgate.net In Albizia species, this compound is the primary epoxy fatty acid, constituting about 3-4% of the fatty acid profile. researchgate.netresearchgate.net Interestingly, the presence of this compound in sunflower (Helianthus annuus) seed oil has been noted particularly after extended periods of storage, where it can reach up to 2%. researchgate.netaocs.org Similarly, in Cichorium intybus, prolonged storage led to an increase in total oxygenated fatty acids, including this compound, from 1% to 17%. aocs.org
Table 1: this compound Content in Seed Oils of Various Plant Species
Endogenous Formation of this compound in Mammalian Tissues
In mammals, this compound is not obtained from the diet but is synthesized within the body from a common dietary fatty acid.
Formation from Linoleic Acid Precursors
This compound is formed endogenously in various mammalian tissues, including those of humans, through the metabolism of linoleic acid. wikipedia.orgresearchgate.net Linoleic acid, an essential omega-6 fatty acid that cannot be synthesized by mammals and must be obtained through diet, serves as the precursor. ocl-journal.orgoregonstate.edu The conversion is carried out by cytochrome P450 (CYP) epoxygenase enzymes. wikipedia.org Specifically, enzymes like CYP2C9 metabolize linoleic acid to form the two optical isomers of this compound: 9S,10R-epoxy-12(Z)-octadecenoic acid and 9R,10S-epoxy-12(Z)-octadecenoic acid. wikipedia.org When studied in a mammalian context, this mixture of isomers is often referred to as leukotoxin. wikipedia.org
Presence of this compound in Mammalian Biological Samples
Evidence for the endogenous formation of this compound in mammals comes from its detection in various biological samples. For example, this compound is found in the urine of healthy human subjects. wikipedia.org Interestingly, its concentration in urine has been observed to increase by three to four times when individuals are subjected to a salt-loading diet. wikipedia.org It has also been recovered from the lungs of rats exposed to high oxygen levels and from humans suffering from acute respiratory distress syndrome. caymanchem.com
Biosynthesis and Enzymatic Pathways of Coronaric Acid
Mammalian Biosynthetic Pathways
In mammalian cells and tissues, coronaric acid is an endogenous metabolite formed from the essential fatty acid, linoleic acid. wikipedia.org This bioconversion is a key part of the cytochrome P450 metabolic pathway. nih.gov
The formation of this compound in mammals is catalyzed by cytochrome P450 (CYP) epoxygenases. wikipedia.orgnih.gov These enzymes introduce an oxygen atom across the C9-C10 double bond of linoleic acid to form an epoxide ring. wikipedia.orgwikipedia.org This process is part of a broader function of CYP epoxygenases, which metabolize various polyunsaturated fatty acids (PUFAs) into biologically active epoxides. nih.govahajournals.org The reaction requires NADPH and molecular oxygen to proceed. nih.gov These epoxides, also known as epoxyoctadecenoic acids (EpOMEs), act as signaling molecules in various physiological processes. nih.gov
Several CYP isoforms have the capability to metabolize linoleic acid into its epoxide derivatives. nih.gov Research has identified CYP2C9 as a principal enzyme in the liver responsible for the epoxidation of linoleic acid. wikipedia.orgwikipedia.orgresearchgate.net Studies using human liver microsomes and recombinant CYP enzymes have confirmed that CYP2C9 is highly active in this conversion. researchgate.net Other related isoforms, such as CYP2C8 and CYP2J2, are also recognized as major epoxygenases that can catalyze the formation of this compound and other lipid epoxides. nih.govwikidoc.orgdiva-portal.org The expression and activity of these enzymes can influence the rate of this compound production in different tissues. nih.gov
The enzymatic epoxidation of linoleic acid by CYPs is a stereospecific process. wikipedia.orgnih.gov The enzyme attacks the cis-double bond at the 9,10-position of linoleic acid, resulting in the formation of two distinct optical isomers (enantiomers). wikipedia.org These are 9(S),10(R)-epoxy-12(Z)-octadecenoic acid and 9(R),10(S)-epoxy-12(Z)-octadecenoic acid. wikipedia.org Consequently, this compound produced in mammalian systems is typically a mixture of these (+) and (-) enantiomers. wikipedia.org The specific ratio of these stereoisomers can vary depending on the specific CYP isoform catalyzing the reaction. nih.gov
This compound is one of two regioisomeric epoxides that can be formed from linoleic acid by CYP epoxygenases. wikipedia.org Linoleic acid possesses two double bonds, at the C9-C10 and C12-C13 positions.
This compound (Leukotoxin): Formed when CYP enzymes attack the C9-C10 double bond. wikipedia.orgwikipedia.org It is chemically known as 9,10-epoxy-12(Z)-octadecenoic acid. wikipedia.org In mammalian studies, it is often referred to as leukotoxin. wikipedia.orgwikipedia.org
Vernolic Acid (Isoleukotoxin): Formed concurrently when the same CYP enzymes attack the C12-C13 double bond of linoleic acid. wikipedia.org This results in 12,13-epoxy-9(Z)-octadecenoic acid. wikipedia.org In the context of mammalian metabolism, this isomer is termed isoleukotoxin, while in plants, it is known as vernolic acid. wikipedia.orgwikipedia.org
Both this compound and vernolic acid are produced simultaneously from the metabolism of linoleic acid by enzymes like CYP2C9. wikipedia.orgwikipedia.org
Cytochrome P450 (CYP) Epoxygenase Involvement in Linoleic Acid Conversion to this compound
Specific CYP Isoforms Implicated in this compound Production (e.g., CYP2C9)
Plant Biosynthetic Pathways for this compound
This compound is a known constituent of seed oils from various plants, particularly within the sunflower family (Asteraceae), such as Helianthus annuus (sunflower) and Xeranthemum annuum. wikipedia.orgagriculturejournals.cz
In plants, the synthesis of unusual fatty acids like this compound is integrated into the broader pathway of triacylglycerol (TAG) production for seed storage. nottingham.ac.uk The process begins with the de novo synthesis of C16 and C18 fatty acids in the plastids. frontiersin.org The primary products, such as oleic acid (18:1) and linoleic acid (18:2), are exported to the cytoplasm and activated to their acyl-CoA forms. nottingham.ac.ukfrontiersin.org
The conversion of linoleic acid to its epoxy derivatives is catalyzed by specialized enzymes. Evidence for the biosynthesis of the related vernolic acid in species like Euphorbia lagascae points to a cytochrome P450-dependent monooxygenase. aocs.org This enzyme utilizes linoleic acid esterified to phosphatidylcholine (linoleoyl-PC) as its substrate, epoxidizing the double bond to form vernoloyl-PC. aocs.org It is widely believed that a similar P450-type enzyme, a fatty acid epoxygenase, is responsible for the formation of this compound in plants by acting on the 9,10-double bond of a linoleoyl substrate. aocs.orgacs.org The resulting epoxy fatty acid is then channeled into the synthesis of storage triacylglycerols. aocs.org
Genetic and Molecular Basis of this compound Biosynthesis in Plants
The biosynthesis of this compound (9,10-epoxy-cis-12-octadecenoic acid) in plants is a specialized metabolic pathway that results in the formation of an epoxide ring on a C18 fatty acid chain. This process is of significant interest for its potential industrial applications. The genetic and molecular foundations of this pathway are rooted in the modification of common fatty acids by specific enzymes, primarily belonging to the fatty acid desaturase-like family.
This compound is known to accumulate in the seed oils of various plant species, particularly within the Asteraceae (sunflower) family. Notable examples include Chrysanthemum coronarium, from which the acid was first isolated, and Xeranthemum annuum, which can contain up to 8% this compound. aocs.org Its presence has also been reported in lettuce (Lactuca sativa) and several Acacia species. aocs.org
The direct precursor for this compound is linoleic acid, a common polyunsaturated fatty acid in plants. The key enzymatic step is the introduction of an epoxy group at the C9-C10 double bond of linoleic acid. Research into the biosynthesis of structurally similar epoxy fatty acids, such as vernolic acid (12,13-epoxy-cis-9-octadecenoic acid), has provided significant insights into the enzymes likely responsible for this compound formation.
Two principal classes of enzymes have been identified to catalyze the epoxidation of fatty acids in plants:
Cytochrome P450 (CYP) Monooxygenases: In the Euphorbiaceae family, such as in Euphorbia lagascae, a cytochrome P450 enzyme, specifically CYP726A1, has been shown to be responsible for the synthesis of vernolic acid from linoleic acid. aocs.orgscience.gov This enzyme catalyzes the epoxidation at the C12-C13 position. While this mechanism is established for vernolic acid in Euphorbiaceae, it highlights a potential pathway for epoxidation in plants.
Desaturase-like Enzymes (Epoxygenases): In the Asteraceae family, where this compound is typically found, a different class of enzymes is responsible for epoxidation. These are non-heme, di-iron enzymes that are evolutionarily related to fatty acid desaturases, particularly the Δ12-desaturases (FAD2). aocs.org These "diverged" or "desaturase-like" enzymes have evolved to catalyze epoxidation rather than desaturation. For instance, a gene encoding a Δ12-epoxygenase was first isolated from Crepis palaestina (Asteraceae) and was demonstrated to be a Δ12 desaturase-like enzyme responsible for vernolic acid synthesis. aocs.org Similar epoxygenase genes have been cloned from other Asteraceae species like Stokesia laevis and Vernonia galamensis. aocs.orgnih.govresearchgate.net
Given that this compound producers like Chrysanthemum coronarium belong to the Asteraceae family, it is highly probable that its synthesis is also catalyzed by a desaturase-like epoxygenase. This enzyme would exhibit different regiospecificity compared to the vernolic acid-producing enzymes, targeting the C9-C10 double bond of linoleic acid instead of the C12-C13 double bond. Phylogenetic analyses of various desaturase-like enzymes suggest that these specialized functions, including hydroxylation, epoxidation, and acetylenation, have evolved independently multiple times from pre-existing Δ12 desaturase genes. aocs.org
The table below summarizes the key enzymes involved in the biosynthesis of epoxy fatty acids in different plant families, providing a framework for understanding the genetic basis of this compound production.
| Enzyme Family | Specific Enzyme (example) | Plant Family | Substrate | Product |
| Cytochrome P450 Monooxygenase | CYP726A1 | Euphorbiaceae (Euphorbia lagascae) | Linoleic acid | Vernolic acid |
| Desaturase-like Epoxygenase | Δ12-epoxygenase | Asteraceae (Crepis palaestina, Stokesia laevis) | Linoleic acid | Vernolic acid |
| Desaturase-like Epoxygenase | Putative 9,10-epoxygenase | Asteraceae (Chrysanthemum coronarium) | Linoleic acid | This compound |
While the specific gene for this compound biosynthesis has not been definitively isolated and characterized from Chrysanthemum coronarium or other primary sources, the evidence strongly points to a diverged FAD2-like gene as the genetic basis for its production in the Asteraceae family. Future research involving the cloning and functional expression of candidate genes from these species will be necessary to fully elucidate the molecular specifics of this important biosynthetic pathway.
Metabolism and Biotransformation of Coronaric Acid
Soluble Epoxide Hydrolase (sEH)-Mediated Metabolism of Coronaric Acid
Soluble epoxide hydrolase (sEH) is a key enzyme in the metabolism of lipid epoxides. researchgate.netwikipedia.org It catalyzes the hydrolysis of epoxides to their corresponding vicinal diols, a process that plays a critical role in regulating the biological activity of these molecules. wikipedia.orgnih.gov
This compound, also known as 9(10)-EpOME or leukotoxin, is formed from linoleic acid by cytochrome P450 (CYP) epoxygenase enzymes. wikipedia.orgersnet.org These enzymes also produce a regioisomer, 12(13)-EpOME, referred to as vernolic acid or isoleukotoxin. ersnet.orgcaymanchem.com
Once formed, this compound is a primary substrate for soluble epoxide hydrolase (sEH). researchgate.netcaymanchem.com The sEH enzyme efficiently converts the epoxide ring of this compound into two hydroxyl groups, resulting in the formation of 9,10-dihydroxy-12(Z)-octadecenoic acid (9,10-DiHOME), also known as leukotoxin diol. nih.govcaymanchem.com Similarly, sEH metabolizes the regioisomer 12(13)-EpOME into 12,13-dihydroxy-9(Z)-octadecenoic acid (12,13-DiHOME), or isoleukotoxin diol. ersnet.orgcaymanchem.com This enzymatic hydration is a crucial step, as the resulting diols often exhibit distinct biological activities compared to their parent epoxides. wikipedia.orgnih.gov While the epoxide was initially thought to be the toxic agent, it was later discovered that its conversion to the diol by sEH is what enables the toxicity. wikipedia.orgnih.gov
Table 1: sEH-Mediated Metabolism of Linoleic Acid Epoxides
| Precursor | Enzymatic Action | Metabolite | Common Name |
| Linoleic Acid | Cytochrome P450 (CYP) Epoxygenase | 9(10)-epoxy-12(Z)-octadecenoic acid | This compound / Leukotoxin |
| This compound | Soluble Epoxide Hydrolase (sEH) | 9,10-dihydroxy-12(Z)-octadecenoic acid | 9,10-DiHOME / Leukotoxin Diol |
| Linoleic Acid | Cytochrome P450 (CYP) Epoxygenase | 12(13)-epoxy-9(Z)-octadecenoic acid | Vernolic Acid / Isoleukotoxin |
| Vernolic Acid | Soluble Epoxide Hydrolase (sEH) | 12,13-dihydroxy-9(Z)-octadecenoic acid | 12,13-DiHOME / Isoleukotoxin Diol |
This table outlines the enzymatic conversion of linoleic acid into its epoxide derivatives, this compound and vernolic acid, and their subsequent hydrolysis by sEH into the corresponding diols, 9,10-DiHOME and 12,13-DiHOME.
Soluble epoxide hydrolase plays a pivotal role in controlling the cellular concentrations of this compound and its diol metabolite, 9,10-DiHOME. ahajournals.org By rapidly metabolizing this compound, sEH effectively reduces the intracellular levels of this epoxide. pnas.org The activity of sEH is a critical determinant of the balance between the epoxide and its corresponding diol, which can have significant physiological consequences as these molecules often have different, and sometimes opposing, biological effects. frontiersin.org
Inhibition of sEH has been shown to prevent the degradation of epoxides, leading to an increase in their levels and a concurrent decrease in the formation of their diol counterparts. pnas.orgplos.org This modulation of the epoxide-to-diol ratio is a key mechanism by which sEH inhibitors exert their pharmacological effects. plos.orgresearchgate.net Therefore, the expression and activity of sEH are crucial for regulating the signaling pathways influenced by this compound and its downstream metabolites. ahajournals.orgpnas.org
Formation of Dihydroxy Stereoisomers (Leukotoxin Diols: 9,10-DiHOME and 12,13-DiHOME) from this compound
Non-Enzymatic Formation and Degradation Pathways
Beyond enzymatic processes, this compound can also be formed through non-enzymatic chemical reactions, primarily through the autoxidation of linoleic acid.
Linoleic acid, a polyunsaturated fatty acid, is susceptible to oxidation. wikipedia.org this compound can be formed non-enzymatically when linoleic acid is exposed to oxygen, a process known as autoxidation. wikipedia.orgatamanchemicals.com This spontaneous reaction can occur during the processing and storage of materials rich in linoleic acid. usda.gov The mechanism involves the reaction of oxygen with the double bonds of the fatty acid chain, leading to the formation of various oxidation products, including the 9,10-epoxide, this compound. wikipedia.orgatamanchemicals.com
The non-enzymatic formation of this compound via autoxidation presents a significant challenge for researchers. wikipedia.org It complicates studies aiming to quantify the endogenous levels of this compound in biological tissues. It is often difficult to determine whether the detected this compound is a true representation of its in vivo concentration or an artifact generated during sample handling, extraction, and analysis. wikipedia.orguc.pt This potential for artificial formation necessitates stringent methodological precautions, such as the use of antioxidants during sample preparation and storage under conditions that minimize exposure to oxygen and light, to prevent ex vivo autoxidation and ensure the accuracy of research findings. researchgate.net
Biological Activities and Cellular Responses Mediated by Coronaric Acid and Its Metabolites
Mechanisms of Action of Coronaric Acid Metabolites
The biological effects of this compound are largely attributed to its diol metabolites, which interact with various cellular components and signaling pathways.
Role of Leukotoxin Diols (9,10-DiHOME and 12,13-DiHOME) as Active Mediators
This compound is metabolized into 9,10-dihydroxy-12(Z)-octadecenoic acid (9,10-DiHOME), also known as leukotoxin diol. caymanchem.comwikipedia.org Similarly, its regioisomer, vernolic acid, is converted to 12,13-dihydroxy-9Z-octadecenoic acid (12,13-DiHOME). caymanchem.com These diols, rather than their parent epoxides, are considered the direct agents of toxicity in many instances. caymanchem.comportlandpress.com For example, in rabbit renal proximal tubules, the methyl esters of DiHOMEs induced mitochondrial dysfunction and cell death, whereas the parent EpOMEs did not show toxicity. nih.gov The conversion of the epoxides to their corresponding diols by soluble epoxide hydrolase (sEH) is a critical step in mediating their biological effects. caymanchem.comportlandpress.com
Interactions with Cellular Components and Intracellular Effectors
The diol metabolites of this compound influence cellular activity through interactions with various receptors and intracellular effectors. caymanchem.com 9,10-DiHOME and 12,13-DiHOME are known to act as ligands for peroxisome proliferator-activated receptor-gamma (PPARγ), which in turn modulates the expression of genes involved in fatty acid uptake and metabolism. caymanchem.com Specifically, they increase the expression of the fatty acid transporter CD36, Fatty Acid Binding Protein 4 (FABP4), and Hydroxyacyl-CoA Dehydrogenase (HADH). caymanchem.com Furthermore, 12,13-DiHOME has been shown to interact with the transient receptor potential vanilloid 1 (TRPV1) channel, leading to calcium influx in sensory neurons. escholarship.org This interaction is associated with thermal hypersensitivity. escholarship.org The activation of intracellular signaling pathways, such as those involving calcium as a second messenger, can trigger a cascade of events, including the activation of various protein kinases and transcription factors that regulate cellular responses. nih.govfortunejournals.com
Involvement in Specific Cellular Processes
The interactions of this compound metabolites with cellular components lead to their involvement in a variety of specific cellular processes, affecting different cell types and functions.
Impact on Leukocytes and Alveolar Epithelial Cells
The term "leukotoxin" for this compound arises from its toxic effects on leukocytes. caymanchem.com Both 9,10-DiHOME and 12,13-DiHOME exhibit chemotactic activity for neutrophils. caymanchem.comnih.gov However, they have also been shown to inhibit the neutrophil respiratory burst, a key mechanism for killing pathogens. caymanchem.comnih.gov In alveolar epithelial cells, DiHOMEs have been demonstrated to exert cytotoxic effects. portlandpress.comersnet.org They can decrease the net ion flux across alveolar epithelial monolayers and increase the permeability of intercellular junctions, which are factors that can contribute to pulmonary edema. portlandpress.comersnet.org
Modulation of Thermogenic Activity by Specific Diols (e.g., 12,13-DiHOME)
In contrast to its toxic effects in some cells, 12,13-DiHOME plays a significant role in regulating thermogenesis. caymanchem.com This diol is released from brown adipose tissue (BAT) in response to cold exposure and exercise. caymanchem.commdpi.com It acts as a lipokine, stimulating fatty acid uptake and oxidation specifically in BAT to generate heat. caymanchem.comoup.com This is achieved by promoting the translocation of the fatty acid transporter CD36 to the cell membrane. caymanchem.comresearchgate.net Interestingly, plasma levels of 12,13-DiHOME are negatively correlated with body mass index and insulin (B600854) resistance. caymanchem.com
Influence on Membrane Integrity and Function
Fatty acids and their metabolites are integral components of cell membranes and play a crucial role in maintaining membrane integrity and fluidity. nih.govmdpi.comcreative-proteomics.com The incorporation of different fatty acids into the phospholipid bilayer affects membrane properties, which in turn can influence the function of membrane-bound receptors and signaling pathways. mdpi.com While direct studies on the specific influence of this compound on membrane integrity are limited, the actions of its metabolites on membrane-associated proteins, such as the translocation of CD36, highlight their ability to modulate membrane function. caymanchem.com The toxic effects of DiHOMEs, including mitochondrial dysfunction, also suggest an impact on the integrity of intracellular membranes. portlandpress.comnih.gov
Enzymatic Regulation of Biological Activity and Signaling
The biological activity of this compound is intrinsically linked to its enzymatic synthesis from linoleic acid and its subsequent metabolic conversion. The key enzymes governing these processes are members of the cytochrome P450 (CYP) superfamily and soluble epoxide hydrolase (sEH). The balance between the activities of these enzymes determines the cellular concentration of this compound and its diol metabolites, thereby regulating their signaling functions.
This compound is formed in various mammalian tissues, including humans, through the action of CYP epoxygenases on linoleic acid. wikipedia.org Specifically, enzymes such as CYP2C9, and likely other CYPs that process polyunsaturated fatty acids, catalyze the epoxidation of the 9,10-double bond of linoleic acid. wikipedia.org This reaction produces the two optical isomers of this compound: 9S,10R-epoxy-12(Z)-octadecenoic acid and 9R,10S-epoxy-12(Z)-octadecenoic acid. wikipedia.org This mixture of isomers is often referred to as leukotoxin. wikipedia.org
Once formed, this compound is a substrate for soluble epoxide hydrolase (sEH). wikipedia.orgresearchgate.net This enzyme rapidly metabolizes the epoxide group, converting this compound into its corresponding dihydroxy derivatives, 9S,10R-dihydroxy-12(Z)-octadecenoic acid and 9R,10S-dihydroxy-12(Z)-octadecenoic acid, collectively known as leukotoxin diols. wikipedia.org This metabolic step is critical, as the diols are often considered the more toxic species, and the conversion from the epoxide to the diol form appears to be a key determinant of the ultimate biological effect. wikipedia.org The regulation of sEH activity, therefore, presents a crucial control point in the signaling pathways mediated by this compound. researchgate.net
Contribution of Enzymes to Lipid Peroxidation and Signaling
Enzymatic lipid peroxidation is a controlled process that generates specific, stereoisomeric products, in contrast to the random nature of non-enzymatic autoxidation. nih.gov The enzymes involved, such as lipoxygenases (LOX), cyclooxygenases (COX), and cytochrome P450s (CYP), create a wide array of bioactive lipid mediators from polyunsaturated fatty acids like linoleic acid. acs.orgnih.govresearchgate.net
The formation of this compound is a prime example of enzymatic lipid oxidation contributing to cell signaling. nih.govatamanchemicals.com CYP epoxygenases, a family of heme-containing enzymes, are responsible for this specific oxidation of linoleic acid to its epoxide form. researchgate.netwikipedia.org These epoxy fatty acids, including this compound, are implicated in the regulation of vascular tone and homeostasis. gerli.comahajournals.org The coronary arteries, in particular, are major producers of CYP450-derived epoxy fatty acids. mdpi.com
The signaling role of this compound is modulated by its enzymatic conversion. The enzyme soluble epoxide hydrolase (sEH) hydrolyzes the epoxide to a diol, a reaction that terminates or alters the original signal. researchgate.netahajournals.org This enzymatic degradation is a key mechanism for regulating the intracellular levels and activity of epoxy fatty acids. ahajournals.org Therefore, the interplay between CYP epoxygenases (synthesis) and sEH (degradation) is a central axis in the control of signaling pathways involving this compound. This enzymatic cascade ensures that the generation and effects of these lipid mediators are precisely controlled within biological systems.
Interactive Data Table: Key Enzymes in this compound Metabolism and Signaling
| Enzyme Family | Specific Enzyme(s) | Substrate | Product(s) | Primary Function in this Context |
| Cytochrome P450 (CYP) Epoxygenase | CYP2C9 and others | Linoleic Acid | This compound (Leukotoxin) | Synthesis of this compound from linoleic acid. wikipedia.org |
| Soluble Epoxide Hydrolase (sEH) | sEH | This compound | Leukotoxin Diols | Metabolism/degradation of this compound to its diol form. wikipedia.orgresearchgate.net |
| Lipoxygenase (LOX) | Various LOX isoforms | Linoleic Acid | Hydroxyoctadecadienoic acids (HODEs) | General lipid peroxidation and signaling (broader context). atamanchemicals.commdpi.com |
| Cyclooxygenase (COX) | COX-1, COX-2 | Linoleic Acid | Prostanoids | General lipid peroxidation and signaling (broader context). atamanchemicals.commdpi.com |
Analytical Methodologies for Coronaric Acid Research
Extraction and Isolation Techniques for Coronaric Acid from Biological Matrices
The initial and most critical step in the analysis of this compound is its efficient extraction from the biological matrix, which can range from tissues and cells to fluids like plasma and urine. nih.gov The choice of method depends on the sample type, lipid content, and the subsequent analytical technique. nih.govresearchgate.net The primary challenge is to effectively isolate lipids while minimizing the co-extraction of interfering substances and preventing artifactual oxidation of polyunsaturated fatty acids. wikipedia.orgnih.gov
Classic methods developed by Folch and Bligh & Dyer are considered gold standards for total lipid extraction due to the high efficiency of the chloroform (B151607)/methanol (B129727) solvent system in solubilizing a wide range of lipids. nih.govtandfonline.com These liquid-liquid extraction (LLE) protocols use a biphasic system to separate lipids into the non-polar chloroform layer, away from polar, water-soluble components. nih.gov For samples with high water content like plasma, protein precipitation is often performed first, using solvents such as acetonitrile (B52724) or methanol to denature proteins and release associated lipids. researchgate.netcore.ac.uk
In recent years, solid-phase extraction (SPE) has become a popular alternative to LLE for its selectivity, reduced solvent consumption, and ease of automation. researchgate.netcore.ac.uk SPE cartridges with various stationary phases (e.g., C18 reversed-phase, ion-exchange) can selectively retain this compound and related fatty acids, allowing for effective cleanup and pre-concentration of the analyte from the sample matrix. core.ac.uk For instance, a C18 SPE column can be used to extract free fatty acids from plasma after pH adjustment. core.ac.uk
Table 1: Comparison of Extraction Techniques for Lipids from Biological Matrices
| Technique | Principle | Advantages | Disadvantages | Typical Matrices |
|---|---|---|---|---|
| Liquid-Liquid Extraction (LLE) (e.g., Folch, Bligh & Dyer) | Partitioning of lipids into an immiscible organic solvent (e.g., chloroform/methanol) from an aqueous phase. nih.gov | High recovery for a broad range of lipids; considered a "gold standard". nih.gov | Labor-intensive; uses large volumes of toxic chlorinated solvents; risk of analyte degradation. tandfonline.com | Tissues, Cells, Plasma nih.govfrontiersin.org |
| Protein Precipitation (PPT) | Use of an organic solvent (e.g., acetonitrile, methanol) to denature proteins and release bound lipids. researchgate.net | Fast, simple, and economical. researchgate.net | Less clean extract; may result in ion suppression in MS analysis (matrix effect). researchgate.net | Plasma, Serum researchgate.netcore.ac.uk |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent and selectively eluted, providing cleanup and concentration. core.ac.uk | High selectivity; reduced solvent use; can be automated; provides cleaner extracts than PPT. core.ac.uk | Method development can be complex; higher cost per sample than LLE or PPT. | Urine, Plasma, Tissue Homogenates core.ac.uk |
Chromatographic Separation Techniques for this compound and its Metabolites
Following extraction, chromatographic techniques are employed to separate this compound and its metabolites from the complex mixture of other fatty acids and lipids. This separation is essential for accurate quantification and identification.
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of fatty acids. nih.gov However, due to their low volatility, fatty acids like this compound must first be converted into more volatile derivatives, most commonly fatty acid methyl esters (FAMEs). tandfonline.comscielo.br This derivatization is typically achieved by transesterification with methanolic solutions of an acid or base. scielo.braocs.org
The derivatized sample is then injected into the GC, where FAMEs are separated based on their boiling points and interactions with a capillary column (e.g., a non-polar Rtx-5MS or polar Elite 5MS column). scielo.brnih.gov The temperature of the GC oven is programmed to increase gradually, allowing for the sequential elution of different FAMEs. scielo.brnih.gov The separated compounds then enter the mass spectrometer, which provides mass information for identification and quantification. nih.gov GC-MS has been successfully used for the metabolic profiling of fatty acids in plasma from patients with coronary heart disease. nih.gov
Table 2: Illustrative GC-MS Parameters for Fatty Acid Analysis
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Derivatization | Conversion to Fatty Acid Methyl Esters (FAMEs) using KOH-methanol or BSTFA. scielo.brnih.gov | Increases volatility for GC analysis. |
| GC Column | Rtx-5MS or equivalent (30 m x 0.25 mm x 0.25 µm). scielo.br | Separates individual FAMEs based on chain length and unsaturation. |
| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min). nih.gov | Transports analytes through the column. |
| Oven Program | Initial temp 40-100°C, ramped to 280-300°C. scielo.brnih.gov | Enables separation of a wide range of fatty acids. |
| MS Detection | Electron Ionization (EI) at 70 eV; scan range m/z 40-600. nih.gov | Generates reproducible fragmentation patterns for compound identification. |
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant platform for lipidomics and the targeted or untargeted profiling of oxidized fatty acids, including this compound. frontiersin.orgjacc.org This technique does not typically require derivatization, allowing for the analysis of the native acid. amegroups.org It offers high sensitivity and specificity, making it ideal for detecting low-abundance metabolites in complex biological samples. researchgate.nettandfonline.com
Reversed-phase liquid chromatography (RPLC) is most commonly used, where a C18 column separates lipids based on their hydrophobicity. nih.gov A gradient elution with a mobile phase consisting of water and an organic solvent (typically acetonitrile or methanol) with additives like formic acid or ammonium (B1175870) formate (B1220265) is used to resolve the analytes. tandfonline.comnih.gov The eluting compounds are ionized, often using electrospray ionization (ESI) in negative mode for acidic molecules like this compound, and then analyzed by the mass spectrometer. tandfonline.com Untargeted LC-MS platforms have been extensively used to analyze metabolic changes in patients with acute coronary syndrome. frontiersin.orgnih.gov The use of tandem MS (MS/MS) allows for the selection of a specific precursor ion (the molecular ion of this compound) and the generation of characteristic product ions, which provides a high degree of confidence in identification and quantification. researchgate.net
Table 3: Typical LC-MS/MS Parameters for this compound Profiling
| Parameter | Typical Condition | Purpose |
|---|---|---|
| LC Column | Reversed-phase C18 (e.g., 3.0 × 100 mm, 1.7 µm). nih.gov | Separates fatty acids based on polarity and chain length. |
| Mobile Phase | A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid. tandfonline.comnih.gov | Gradient elution resolves a wide range of lipids. Formic acid aids ionization. |
| Ionization Source | Electrospray Ionization (ESI), Negative Mode. tandfonline.com | Efficiently generates [M-H]⁻ ions for acidic lipids. |
| MS Analyzer | Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (QTOF). researchgate.net | QqQ is used for targeted quantification (MRM), while QTOF provides high-resolution data for profiling. |
| Detection Mode | Full Scan for profiling; Multiple Reaction Monitoring (MRM) for quantification. researchgate.net | Enables either broad discovery of metabolites or highly sensitive and specific measurement. |
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Spectroscopic and Spectrometric Approaches for Structural Elucidation
While chromatography separates the components of a mixture, spectroscopic and spectrometric techniques are required to definitively determine the molecular structure of the isolated compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural and stereochemical elucidation of organic molecules like this compound. nih.gov While MS can confirm the mass and elemental composition, NMR provides detailed information about the carbon-hydrogen framework and the relative orientation of atoms. nih.gov
¹H NMR spectroscopy can identify the protons of the epoxide ring, which have characteristic chemical shifts distinct from the olefinic protons of the double bond (~5.3-5.5 ppm). nih.gov The coupling constants between these protons can help determine their spatial arrangement and thus the stereochemistry (cis or trans) of the epoxide. Similarly, ¹³C NMR provides chemical shifts for the carbons in the epoxide ring and can distinguish between different isomers. rsc.orgresearchgate.net Advanced 2D NMR techniques like COSY and HSQC can be used to map out the entire spin system of the fatty acid chain, confirming the exact position of the epoxide and the double bond. researchgate.net
Table 4: Characteristic ¹H NMR Chemical Shift Regions for Fatty Acids
| Functional Group | Typical Chemical Shift (ppm) | Significance for this compound |
|---|---|---|
| -CH=CH- (Olefinic) | ~5.3 - 5.5 | Confirms the presence and integrity of the C12 double bond. nih.gov |
| Epoxide Protons (-CHOCH-) | ~2.9 - 3.1 | Key signal for identifying the 9,10-epoxide ring. |
| Allylic Protons (-CH₂-CH=CH-) | ~2.0 - 2.3 | Protons adjacent to the double bond, helps confirm its position. nih.gov |
| Protons α to Epoxide | ~2.5 - 2.7 | Protons adjacent to the epoxide ring, helps confirm its position. |
| Terminal Methyl (-CH₃) | ~0.8 - 0.9 | Represents the omega end of the fatty acid chain. nih.gov |
High-Resolution Mass Spectrometry (HRMS), often performed on Orbitrap or time-of-flight (TOF) analyzers, provides a highly accurate mass measurement of the parent ion, typically with a mass accuracy of less than 5 ppm. nih.govhilarispublisher.com This precision allows for the unambiguous determination of the elemental formula of this compound (C₁₈H₃₂O₃), distinguishing it from other lipids with the same nominal mass. hilarispublisher.com
Furthermore, tandem mass spectrometry (MS/MS) on HRMS instruments provides detailed structural information through fragmentation analysis. researchgate.net Collision-induced dissociation (CID) of the this compound molecular ion generates a unique fragmentation pattern. researchgate.netresearchgate.net The fragmentation typically occurs at positions adjacent to the epoxide ring, yielding diagnostic product ions. Analysis of these fragments allows researchers to precisely pinpoint the location of the epoxide at the C9-C10 position and confirm the structure, distinguishing it from other positional isomers. researchgate.net This fragmentation analysis is crucial for identifying unknown epoxide metabolites in complex biological lipid extracts. nih.govresearchgate.net
Quantitative Determination and Metabolite Profiling of this compound
Challenges in Distinguishing Endogenous Production from Artifacts
A significant challenge in the quantitative analysis and metabolite profiling of this compound is the difficulty in distinguishing between the compound produced endogenously by enzymatic pathways and that formed as an artifact during sample handling, extraction, and analysis. wikipedia.orgresearchgate.net This issue is critical for accurately assessing the biological roles of this compound, as artifactual formation can lead to an overestimation of its concentration and obscure true physiological or pathological variations.
The primary source of artifactual this compound is the non-enzymatic autoxidation of its precursor, linoleic acid. wikipedia.org Linoleic acid is a polyunsaturated fatty acid highly susceptible to oxidation when exposed to oxygen, UV radiation, or other pro-oxidant conditions. wikipedia.orgmdpi.com This process can occur ex vivo at various stages of the analytical workflow, from sample collection to final measurement.
Key Challenges in the Analytical Workflow:
Sample Collection and Storage: The integrity of the sample is paramount. Lipid peroxidation can be initiated if samples are not handled and stored correctly. For instance, autoxidation can occur even at temperatures as low as -20°C, necessitating storage at -80°C to minimize the risk of ex vivo generation of oxidation products. researchgate.net
Sample Preparation and Extraction: The procedures used to isolate lipids from complex biological matrices can introduce artifacts. Exposure of the sample to air and light during homogenization, extraction, and other preparatory steps can promote the oxidation of linoleic acid, leading to the artificial formation of this compound. wikipedia.org This complicates efforts to determine whether the detected this compound was genuinely present in the tissue in vivo or if it was generated during the isolation process. wikipedia.org
Isomeric Complexity: Both enzymatic and non-enzymatic pathways produce this compound. Cytochrome P450 (CYP) epoxygenase enzymes metabolize linoleic acid specifically to 9S,10R-epoxy-12(Z)-octadecenoic acid and 9R,10S-epoxy-12(Z)-octadecenoic acid. wikipedia.org In contrast, non-enzymatic autoxidation results in a mixture of various positional and geometric isomers. researchgate.net Distinguishing these specific, biologically produced isomers from the array of artifactual ones requires sophisticated analytical techniques, such as chromatography-mass spectrometry, capable of resolving complex isomeric mixtures. researchgate.net
Low Endogenous Concentrations: The naturally occurring levels of many lipid metabolites, including this compound, are often very low. researchgate.net This demands high analytical sensitivity. The presence of artifacts can create a high background noise, making the accurate quantification of low-abundance, endogenously produced this compound particularly challenging.
The issue of artifactual formation is not unique to this compound but is a well-recognized problem in the broader field of lipidomics, particularly for products of lipid peroxidation like isoprostanes. researchgate.netnih.gov The analytical strategies developed for these related compounds, such as the immediate addition of antioxidants upon sample collection and conducting all procedures under inert atmospheres, are also pertinent to this compound research to ensure the reliability of quantitative data.
Table 1: Summary of Challenges and Mitigation Strategies in this compound Analysis
| Challenge | Description | Mitigation Strategy |
| Autoxidation of Linoleic Acid | Linoleic acid, the precursor to this compound, can oxidize non-enzymatically when exposed to oxygen, light, or heat, forming artifactual this compound. wikipedia.org | Use of antioxidants during sample collection and processing; minimizing sample exposure to air and light; conducting procedures on ice or at low temperatures. researchgate.netucl.ac.uk |
| Improper Sample Storage | Storage at insufficiently low temperatures (e.g., -20°C) can permit slow oxidation over time, leading to a gradual increase in artifactual products. researchgate.net | Immediate freezing and long-term storage of biological samples at ultra-low temperatures, specifically -80°C. researchgate.net |
| Isomer Differentiation | Non-enzymatic autoxidation produces a complex mixture of isomers, which can be difficult to distinguish from the specific stereoisomers produced by enzymatic action. wikipedia.orgresearchgate.net | Employment of high-resolution chromatographic techniques (e.g., LC, GC) coupled with mass spectrometry to separate and identify specific isomers. researchgate.net |
| Low Physiological Abundance | Endogenous levels of this compound can be very low, making them difficult to detect and quantify accurately against a background of artifactual products. researchgate.net | Utilization of highly sensitive mass spectrometry-based methods and derivatization to enhance ionization efficiency and detection limits. researchgate.net |
Synthetic Strategies and Derivative Development of Coronaric Acid
Chemical Synthesis Approaches for Coronaric Acid and its Isomers
The total synthesis of this compound and its isomers can be achieved through various chemical routes. A common strategy involves the stereoselective epoxidation of a linoleic acid derivative. For instance, a multi-step synthesis can be designed to control the stereochemistry of the epoxide ring, yielding specific enantiomers. researchgate.netrsc.org
One approach to synthesizing nitro-fatty acids, which can be analogous to this compound synthesis, involves a two-step process: a Henry reaction for regioselectivity followed by a base-promoted β-elimination to establish the desired stereochemistry. acs.org This highlights the modular nature of synthetic strategies that can be adapted for different fatty acid derivatives.
The synthesis of related complex natural products often employs convergent strategies, where key fragments of the molecule are synthesized separately and then combined. mdpi.comacs.org This approach can enhance efficiency and allow for the preparation of various analogs. For example, in the synthesis of other complex lipids, key steps have included Wittig reactions, Baeyer–Villiger oxidations, and Eschenmoser–Claisen rearrangements to build the carbon skeleton and introduce functional groups with high stereocontrol. rsc.orgmdpi.com
Enzymatic Synthesis of this compound and Analogs
Enzymatic synthesis offers a powerful alternative to chemical methods, often providing high regio- and stereoselectivity. biomolther.orgmdpi.com Cytochrome P450 (CYP) enzymes are key in the biological formation of this compound from linoleic acid. wikipedia.orgacs.orgwikipedia.org Specifically, CYP2C9, CYP2J2, and CYP2C8 are known to catalyze this epoxidation. wikipedia.orgnih.gov
Researchers have utilized bacterial CYP enzymes, such as BM3 from Bacillus megaterium, for the large-scale synthesis of epoxy fatty acids. jove.com This method is efficient for producing specific enantiomers and regioisomers of epoxides from various polyunsaturated fatty acids. jove.com For example, the F87V mutant of BM3 can be used to produce 14(S),15(R)-EET from arachidonic acid with high enantiopurity. jove.com
Development of Stable Analogs for Mechanistic Studies
A significant challenge in studying this compound is its chemical instability, as the epoxide ring is susceptible to hydrolysis. ahajournals.org To overcome this, researchers have developed stable analogs for mechanistic studies. A common strategy is to replace the labile epoxide group with a more stable ether linkage. ahajournals.orgnih.govfrontiersin.org
For example, a stable analog of 5,6-epoxyeicosatrienoic acid (5,6-EET), a related epoxy fatty acid, was developed by replacing the 5,6-epoxide with an ether group to create 5-(pentadeca-3(Z),6(Z),9(Z)-trienyloxy)pentanoic acid (PTPA). ahajournals.orgnih.gov This analog resisted chemical and enzymatic hydrolysis while retaining biological activity. ahajournals.orgnih.gov Similar strategies have been applied to create stable analogs of other EETs, such as 11,12-ether-EET-8-ZE. frontiersin.orgnih.gov
Further modifications, such as esterification or amidation of the carboxylic acid group, have also been explored to improve the properties of these analogs. frontiersin.org The synthesis of these stable mimics allows for more reliable in vitro and in vivo studies to elucidate the mechanisms of action of the parent epoxy fatty acids. nih.govacs.org
Synthesis of Metabolites (e.g., Leukotoxin Diols) for Research Purposes
This compound is metabolized in vivo to its corresponding diols, 9,10-dihydroxy-12(Z)-octadecenoic acid, collectively known as leukotoxin diols. wikipedia.orgnih.gov These metabolites are formed by the action of soluble epoxide hydrolase (sEH). wikipedia.orgnih.gov The synthesis of these diols is essential for investigating their biological effects, as they are often the active toxic species. wikipedia.orgnih.gov
The synthesis of leukotoxin diols can be achieved from linoleic acid via its epoxides, this compound (leukotoxin) and its isomer isoleukotoxin. researchgate.net The epoxide ring of this compound can be opened to form the diol. acs.org This can be accomplished chemically, for example, by refluxing with acetic acid followed by saponification, or by using perchloric acid in tetrahydrofuran. acs.org
These synthetic metabolites are crucial for studying the downstream effects and further metabolic pathways, such as their conjugation to glucuronic acid, which is a detoxification pathway. researchgate.net
Future Directions and Emerging Research Avenues in Coronaric Acid Studies
Integrated Omics Approaches in Coronaric Acid Research (e.g., Lipidomics, Genomics)
The integration of lipidomics and genomics is a powerful strategy for elucidating the complex genetic architecture of lipid metabolism and its relationship with disease. medrxiv.org By combining these fields, researchers can connect genetic variations to specific lipid species, including this compound and its precursors, offering insights into the mechanistic pathways leading to conditions like coronary artery disease (CAD). medrxiv.orgnih.gov
Lipidomics enables the high-throughput measurement of hundreds of individual lipid molecules in biological samples, providing a detailed snapshot of the lipidome. medrxiv.orgnih.gov Studies have shown that the human lipidome is heritable and can be predictive of CAD. medrxiv.org Advanced lipidomic techniques, which use extensive chromatographic separation, can distinguish between structurally distinct lipid isomers and isotopes, which is crucial for understanding their unique biological roles. medrxiv.org This level of detail is essential, as even small structural differences can lead to different biological activities.
Genomics , through genome-wide association studies (GWAS), has successfully identified numerous genetic variants linked to traditional lipid markers like cholesterol and triglycerides. medrxiv.org When integrated with lipidomics data, GWAS can identify specific genetic loci that influence the levels of individual lipid species, including polyunsaturated fatty acids (PUFAs) and their derivatives. medrxiv.orglipotype.com For instance, a comprehensive analysis integrating genomics and lipidomics in over 4,000 individuals identified hundreds of novel genetic associations with lipid species. medrxiv.org Such studies have revealed that common genetic variations, or single nucleotide polymorphisms (SNPs), are associated with specific lipids, with ceramide and PUFA-containing lipids showing high heritability. lipotype.com
The combination of these omics approaches can create detailed maps of the genetic determinants of lipid metabolism. cam.ac.uk This integrated analysis allows for the identification of novel loci and new relationships between genetic variants and lipids, providing fresh biological insights. cam.ac.uk By linking genetic data, lipid profiles, and clinical outcomes, researchers can identify lipid molecules that are on the causal pathway to disease, paving the way for new diagnostic and therapeutic strategies. medrxiv.orgahajournals.org
| Study Type | Key Focus | Major Findings | Potential Relevance for this compound |
| Genomics & Lipidomics Integration | Unraveling the genetic architecture of lipid metabolism. medrxiv.org | Identified 667 independent loci associations with 596 lipid species, 479 of which were novel. medrxiv.org | Helps identify genetic variants controlling the biosynthesis and metabolism of this compound precursors (e.g., linoleic acid) and this compound itself. |
| Heritability of Lipid Species | Assessing the genetic contribution to plasma lipid levels. lipotype.com | Demonstrated the heritability of plasma lipid levels, particularly ceramides (B1148491) and lipids containing PUFAs. lipotype.com | Suggests that levels of this compound may be under genetic control, opening avenues for identifying at-risk individuals. |
| Multi-Omics in Disease | Using transcriptomics and proteomics to analyze differences in vascular grafts. medrxiv.org | Identified differentially expressed RNAs and proteins between different types of coronary artery bypass grafts. medrxiv.org | Provides a framework for studying how this compound may influence gene and protein expression in vascular tissues. |
Advanced Mechanistic Investigations of this compound Action
While omics studies provide a broad overview, advanced mechanistic investigations are crucial for understanding precisely how this compound exerts its biological effects at the molecular level. Future research is focused on elucidating its interactions with cellular receptors, its role in signaling pathways, and its contribution to the inflammatory response.
One key area of investigation is the competition between omega-3 fatty acids like Eicosapentaenoic acid (EPA) and omega-6 fatty acids (the precursor family of this compound) for enzymes such as cyclooxygenase and lipoxygenase. nih.gov The metabolism of arachidonic acid (an omega-6 PUFA) typically leads to pro-inflammatory substances, whereas the metabolism of EPA can produce anti-inflammatory molecules called resolvins. nih.gov Understanding how this compound fits into this balance is a critical research goal.
Recent studies on related compounds provide a roadmap for these investigations. For example, detailed analyses of EPA have shown that it can modulate the expression of proteins involved in oxidative stress, detoxification, and platelet signaling in endothelial cells, particularly under inflammatory conditions. amarincorp.com Similar studies are needed for this compound to determine its specific effects on vascular cell function.
Furthermore, research on other natural compounds like Chlorogenic acid demonstrates how a multi-target mechanistic action can be dissected. Chlorogenic acid has been shown to mitigate inflammation by targeting the NF-κB pathway, activate antioxidant responses via the Nrf2 pathway, and regulate glucose and lipid metabolism through the AMPK pathway. mdpi.com A similar multi-pronged approach to studying this compound could reveal its influence on various interconnected cellular processes. Investigations into medium-chain fatty acids like decanoic acid have identified specific molecular actions, including the regulation of the phosphoinositide pathway and inhibition of the mTORC1 complex, providing a template for how the precise molecular targets of this compound can be identified. researchgate.net
Future mechanistic studies will likely employ advanced cell culture models, animal models of disease, and sophisticated molecular biology techniques to:
Identify specific cell surface or nuclear receptors that bind to this compound.
Trace the downstream signaling cascades activated or inhibited by this binding.
Determine how this compound modulates gene expression related to inflammation, cell proliferation, and lipid metabolism.
Investigate its role in the resolution of inflammation, a critical process for tissue healing. nih.gov
Biotechnological Platforms for Sustainable Production of this compound and Related Metabolites
The current primary sources of specialized fatty acids are often derived from natural lipids or chemical synthesis, which can be unsustainable and economically challenging. warf.org As research into the biological activities of this compound and other oxidized fatty acids intensifies, there will be a growing need for pure, reliable, and sustainable sources of these compounds. Biotechnology offers a promising solution through the use of engineered microbes and other biological systems. mdpi.com
Metabolic engineering of oleaginous (oil-producing) yeasts, such as Yarrowia lipolytica, has emerged as a leading platform for producing high-value fatty acids. nih.gov These microorganisms can be genetically modified to produce specific fatty acids, such as EPA, from low-cost renewable feedstocks like glucose or even waste streams. nih.govnih.gov For example, researchers have successfully engineered Y. lipolytica to produce EPA at concentrations exceeding 25% of its dry cell weight through the introduction of biosynthetic pathways and optimization of fermentation processes. nih.gov This same platform could be adapted for the production of this compound by introducing the necessary enzymes (e.g., specific lipoxygenases and hydroperoxide isomerases) into the yeast.
Other biotechnological approaches include:
Microalgae Cultivation : Certain species of marine microalgae are natural producers of long-chain PUFAs like Docosahexaenoic acid (DHA). tandfonline.com These systems can be optimized for the production of other specialty fatty acids through genetic engineering and controlled cultivation conditions. nih.govtandfonline.com
Engineered Bacteria : Strains of Escherichia coli have been metabolically engineered to produce medium-chain fatty acids and alcohols at gram-per-liter titers. warf.org
Plant-Based Systems : Transgenic plants can be engineered to produce novel fatty acids in their seeds, offering a scalable, agricultural solution for production. mdpi.com
The development of these platforms is not only about production but also about sustainability. Using industrial by-products or waste streams, such as crude glycerol (B35011) from biodiesel plants or fatty acid distillates from food processing, as feedstocks can make the process more cost-effective and environmentally friendly. nih.govmdpi.commdpi.com
| Platform | Organism/System | Target Product(s) | Key Advantages |
| Oleaginous Yeast | Yarrowia lipolytica | EPA, tailored omega-3/omega-6 mixtures. nih.gov | High productivity, use of low-cost substrates, established safety profile. nih.gov |
| Microalgae | Schizochytrium sp., Aurantiochytrium sp. | DHA. tandfonline.com | Sustainable source, high lipid content, can be cultivated in bioreactors. tandfonline.com |
| Bacteria | Escherichia coli | Medium-chain fatty acids, 1-octanol. warf.org | Rapid growth, well-understood genetics, high-flux metabolic routes. warf.org |
| Waste Valorization | Various microbes | Medium-chain fatty acids, single-cell oil. nih.govmdpi.com | Reduces environmental impact, lowers production costs by using waste lipids or leachates. nih.govmdpi.com |
Computational Modeling and Simulation in this compound Research
Computational modeling and simulation are indispensable tools for modern biochemical research, allowing scientists to investigate molecular interactions and dynamics at a level of detail that is often inaccessible through experimental methods alone. frontiersin.orgacs.org These approaches are becoming increasingly vital in the study of this compound, from predicting its enzymatic synthesis to simulating its behavior in complex biological environments.
Understanding the enzymes that produce and metabolize this compound is fundamental to controlling its biological levels. Predictive modeling, particularly using machine learning, is a powerful approach for exploring enzyme-substrate interactions. mdpi.com These models can predict whether a given enzyme will act on a specific substrate, which is crucial for identifying the enzymes involved in the this compound pathway and for designing biotechnological production systems. nih.gov
Researchers develop these models by training algorithms on large datasets of known enzyme-substrate pairs. mdpi.complos.org The models use information about the amino acid sequences and three-dimensional structures of enzymes, along with the molecular characteristics of the substrates, to learn the rules of interaction. mdpi.comnih.gov For example, models have been developed to predict the selectivity of Cytochrome P450 (CYP450) enzymes, which are involved in metabolizing a wide range of compounds, including fatty acids. sjtu.edu.cn
While general models for predicting enzyme-substrate interactions are being developed, they often perform best when tailored to specific enzyme families. mdpi.com A key challenge and future direction is to improve the accuracy of these models for substrates that were not part of the initial training data, which will be essential for discovering novel enzymatic reactions related to this compound. mdpi.comnih.gov
The function of this compound is intimately linked to its location within the cell, particularly its interaction with biological membranes. Molecular dynamics (MD) simulations provide a virtual microscope to observe how fatty acids like this compound behave within the lipid bilayer of a cell membrane. acs.orgmdpi.com These simulations model the movement of every atom in the system over time, offering unparalleled insight into the dynamic processes that govern membrane structure and function. frontiersin.orgunilim.fr
MD simulations can be used to investigate:
Membrane Permeability : How easily this compound can pass through a cell membrane, which is critical for its transport and signaling functions. mdpi.com
Lipid-Protein Interactions : How this compound interacts with proteins embedded in the membrane, such as receptors or enzymes, which could trigger cellular responses. mdpi.com
Influence on Membrane Properties : How the presence of this compound affects the physical properties of the membrane, such as its fluidity, thickness, and curvature.
Location and Orientation : The preferred position and orientation of this compound within the lipid bilayer, which can influence which parts of the molecule are available to interact with other cellular components.
For example, computational models have been designed to simulate the transfer of fatty acids from coronary plasma into heart muscle cells, accounting for diffusion and binding to carrier proteins. plos.org Similar detailed simulations of this compound within endothelial or immune cell membranes could reveal how it contributes to vascular inflammation or healing. As computational power increases, researchers will be able to run longer and more complex simulations, providing an even clearer picture of this compound's role at the membrane interface. acs.org
Q & A
Q. What analytical methods are recommended for identifying Coronaric acid in complex plant matrices?
this compound (C₁₈H₃₂O₃) is typically identified using high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) . Key diagnostic ions include a precursor ion at m/z 295.2277 [M-H]⁻ and fragment ions such as m/z 277.2164 [M-H-H₂O]⁻, indicative of water loss. Structural confirmation relies on comparing retention times and fragmentation patterns with reference standards . For plant extracts, sample preparation must minimize oxidation of the epoxide group, often achieved via nitrogen-purged solvents .
Q. How is the stereochemistry of this compound resolved, and why is it critical for biological studies?
The (9R,10S)-epoxy-12(Z)-octadecenoic acid configuration is confirmed through nuclear magnetic resonance (NMR) and chiral chromatography . Stereochemical purity impacts bioactivity; for example, enantiomeric impurities in synthetic batches can skew pharmacological results. Researchers should report enantiomeric excess (e.g., ≥95%) using methods like circular dichroism (CD) spectroscopy .
Q. What are the primary challenges in isolating this compound from natural sources?
this compound often co-elutes with structurally similar oxylipins (e.g., 9,10-EpOME isomers). Preparative HPLC with polar stationary phases (e.g., C18) and gradient elution improves resolution. Purity is validated via high-resolution mass spectrometry (HRMS) and ¹H-NMR integration of epoxy protons (δ 2.8–3.2 ppm) .
Advanced Research Questions
Q. How do methodological variations in extraction protocols affect this compound yield and stability?
Yield discrepancies arise from differences in solvent polarity (e.g., methanol vs. ethyl acetate) and extraction temperature . For instance, microwave-assisted extraction at 40°C preserves the epoxide ring, whereas Soxhlet extraction above 60°C risks ring-opening. Stability studies recommend storing isolates at -20°C under inert gas to prevent degradation .
Q. What mechanistic insights exist regarding this compound's role in plant defense signaling?
this compound acts as a jasmonate pathway intermediate , modulating herbivore-induced responses. In Codonopsis radix, its accumulation correlates with upregulated lipoxygenase (LOX) activity. Experimental designs should integrate time-course metabolomics and gene knockout models to disentangle its signaling cascade from parallel pathways (e.g., salicylic acid) .
Q. How can researchers resolve contradictions in reported pharmacological activities of this compound?
Discrepancies in anti-inflammatory or antimicrobial studies often stem from cell line specificity or assay interference (e.g., epoxide reactivity with thiol groups). Robust protocols include:
Q. What advanced computational tools are used to predict this compound's interaction with biological targets?
Molecular docking simulations (e.g., AutoDock Vina) and quantitative structure-activity relationship (QSAR) models predict binding affinities to enzymes like cyclooxygenase-2 (COX-2). Validated models require experimental IC₅₀ data from enzyme inhibition assays for calibration .
Methodological Considerations
Q. How should researchers design experiments to ensure reproducibility in this compound synthesis?
Q. What statistical approaches are optimal for analyzing this compound's dose-dependent effects?
Non-linear regression models (e.g., four-parameter logistic curves) are preferred over linear models for sigmoidal dose responses. Outliers are identified via Grubbs' test (α = 0.05) to account for enzymatic assay variability .
Data Interpretation and Reporting
Q. How should conflicting data on this compound's cytotoxicity be addressed in publications?
Transparent reporting requires:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
